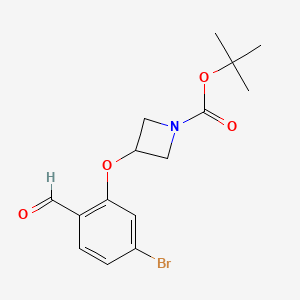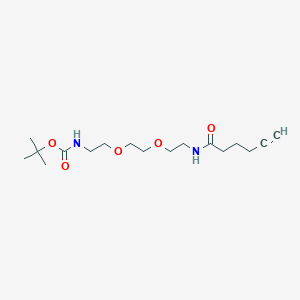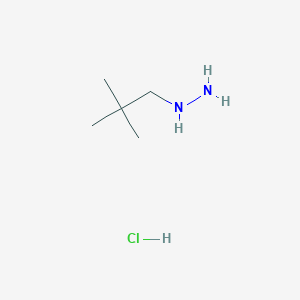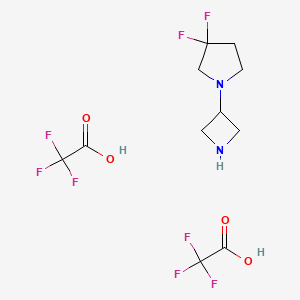
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate
Descripción general
Descripción
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AZD-8835, and its molecular formula is C12H14F5NO3.
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Novel Ligands for Nicotinic Receptors
The compound has been used in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potentially a novel ligand for nicotinic receptors. This synthesis involved coupling reactions and deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).
Formation of N-Aryl β-Amino Alcohol Derivatives
It has been utilized in trifluoroacetic acid-promoted multicomponent coupling of aziridines, arynes, and water. This reaction produces N-aryl β-amino alcohol derivatives, valuable in medicinal chemistry (Roy, Baviskar, & Biju, 2015).
Development of Antimicrobial Agents
In the field of antimicrobial research, azetidines and their derivatives have been synthesized for potential use as antibacterial and antituberculosis agents. The synthesis of these compounds involved reactions with chloroacetyl chloride, indicating the potential application of related structures in drug development (Chandrashekaraiah et al., 2014).
Construction of Highly Substituted Azetidines
Bicyclic azetidin-3-ones, structurally related to azetidines, have been used as scaffolds for the synthesis of highly substituted azetidines, demonstrating the compound's relevance in creating complex molecular structures (Martínez & Fleet, 2014).
Drug Development Applications
- Selective Estrogen Receptor Degraders and Antagonists: Azetidine derivatives have been explored in the optimization of selective estrogen receptor degraders (SERD) and antagonists for the treatment of ER+ breast cancer. This research underlines the compound's potential in developing new cancer treatments (Scott et al., 2020).
Chemical Synthesis and Analysis
Advanced Building Blocks for Drug Discovery
Azetidines, including related structures, have been studied as advanced building blocks in drug discovery. This research includes the design and synthesis of isosteres of common pharmacophores, showcasing the compound's utility in innovative drug design (Feskov et al., 2019).
Synthesis of Aryloxetanes and Arylazetidines
The compound has been involved in the synthesis of aryloxetanes and arylazetidines, highlighting its role in creating key structures in medicinal chemistry (Duncton et al., 2009).
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-3,3-difluoropyrrolidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDURPLDOSVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)
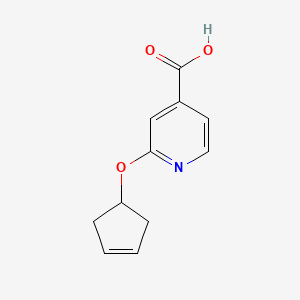
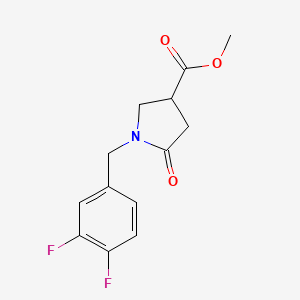
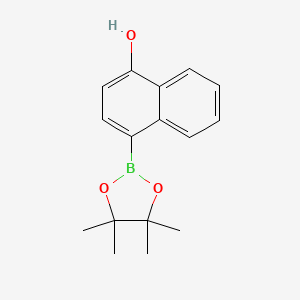
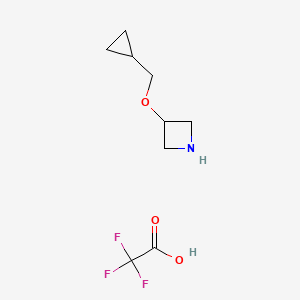
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
